

# An In-Depth Technical Guide to 2-Methylsulfonyl-imidazole: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Methylsulfonyl-imidazole

Cat. No.: B1593833

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## Executive Summary

This technical guide provides a comprehensive overview of **2-Methylsulfonyl-imidazole (MSI)**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole ring is a privileged scaffold in numerous biologically active molecules, and the incorporation of a methylsulfonyl group at the 2-position imparts unique electronic and physicochemical properties that are highly valuable for molecular design. This document details the core physical and chemical properties of MSI, provides a validated synthetic protocol, explores its chemical reactivity, and discusses its current and potential applications as a research tool and therapeutic scaffold. This guide is intended for scientists and technical professionals who require a deep, practical understanding of this versatile molecule.

## Introduction: The Significance of the Imidazole Scaffold and Sulfonyl Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, most notably in the amino acid histidine, and is present in a vast array of FDA-approved drugs.<sup>[1][2]</sup> Its prevalence in medicinal chemistry stems from its unique characteristics: it is amphoteric, capable of acting as both a hydrogen bond donor

and acceptor, and its conjugate acid has a physiologically relevant pKa of approximately 7, allowing it to act as a proton shuttle in enzyme active sites.<sup>[1]</sup>

The introduction of a methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group onto this privileged scaffold at the 2-position dramatically alters its properties. The sulfonyl group is a strong electron-withdrawing group via both induction and resonance, which modulates the pKa of the ring protons, influences the molecule's reactivity, and enhances its potential for strong, specific interactions with biological targets. Furthermore, the sulfone moiety is a bioisostere for other functional groups and is recognized for improving pharmacokinetic properties such as metabolic stability and solubility. This combination of a proven heterocyclic core with a powerful functional group makes **2-Methylsulfonyl-imidazole** a compelling molecule for modern drug discovery.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Methylsulfonyl-imidazole** is critical for its effective use in research and development, from designing synthetic routes to formulating it for biological assays.

## Core Molecular Attributes

The fundamental properties of **2-Methylsulfonyl-imidazole** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	2-(Methylsulfonyl)-1H-imidazole	N/A
Synonyms	2-Methanesulfonyl-1H-imidazole, MSI	
CAS Number	27098-98-2	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S	<sup>[3]</sup>
Molecular Weight	146.17 g/mol	<sup>[3]</sup> <sup>[5]</sup>
Appearance	Inferred to be a white to off-white crystalline solid, based on related imidazoles.	N/A

## Thermal Properties and Solubility

Property	Value / Expected Behavior	Rationale & Comparative Insights
Melting Point	Expected to be a solid with a relatively high melting point, likely >150 °C.	While an experimental value is not readily available, the parent compound, 2-methylimidazole, has a melting point of 145 °C. <sup>[2]</sup> The addition of the polar sulfone group and the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions would be expected to increase the crystal lattice energy and thus raise the melting point.
Boiling Point	High; expected to be well over 270 °C at atmospheric pressure.	2-Methylimidazole boils at ~270 °C. <sup>[2]</sup> Sulfones are known for their high boiling points due to their polarity and strong intermolecular forces. A reported boiling point of 180.4 °C is considered anomalous and likely inaccurate or measured under high vacuum.
Solubility	Expected to be soluble in water and polar organic solvents (e.g., ethanol, DMSO, DMF).	Imidazole and 2-methylimidazole are highly soluble in water and polar solvents. <sup>[2][6]</sup> The highly polar sulfonyl group should enhance solubility in polar media. The oxidation of a thioether to a sulfone generally increases aqueous solubility.

## Acidity and Basicity (pKa)

The electronic nature of the methylsulfonyl group has a profound impact on the pKa values of the imidazole ring.

Property	Expected Value	Mechanistic Explanation
pKa (Conjugate Acid)	< 7.0	The pKa of the imidazolium ion is ~7.0.[1] The potent electron-withdrawing sulfonyl group significantly reduces the electron density on the ring nitrogens, making them less basic. Therefore, the conjugate acid (protonated form) will be a stronger acid, and its pKa will be substantially lower than 7.0.
pKa (N-H Acidity)	< 14.5	The pKa of the N-H proton of imidazole is ~14.5.[1] The sulfonyl group stabilizes the negative charge of the resulting imidazolid anion through resonance and induction. This increased stability of the conjugate base makes the N-H proton more acidic, thus lowering its pKa value.

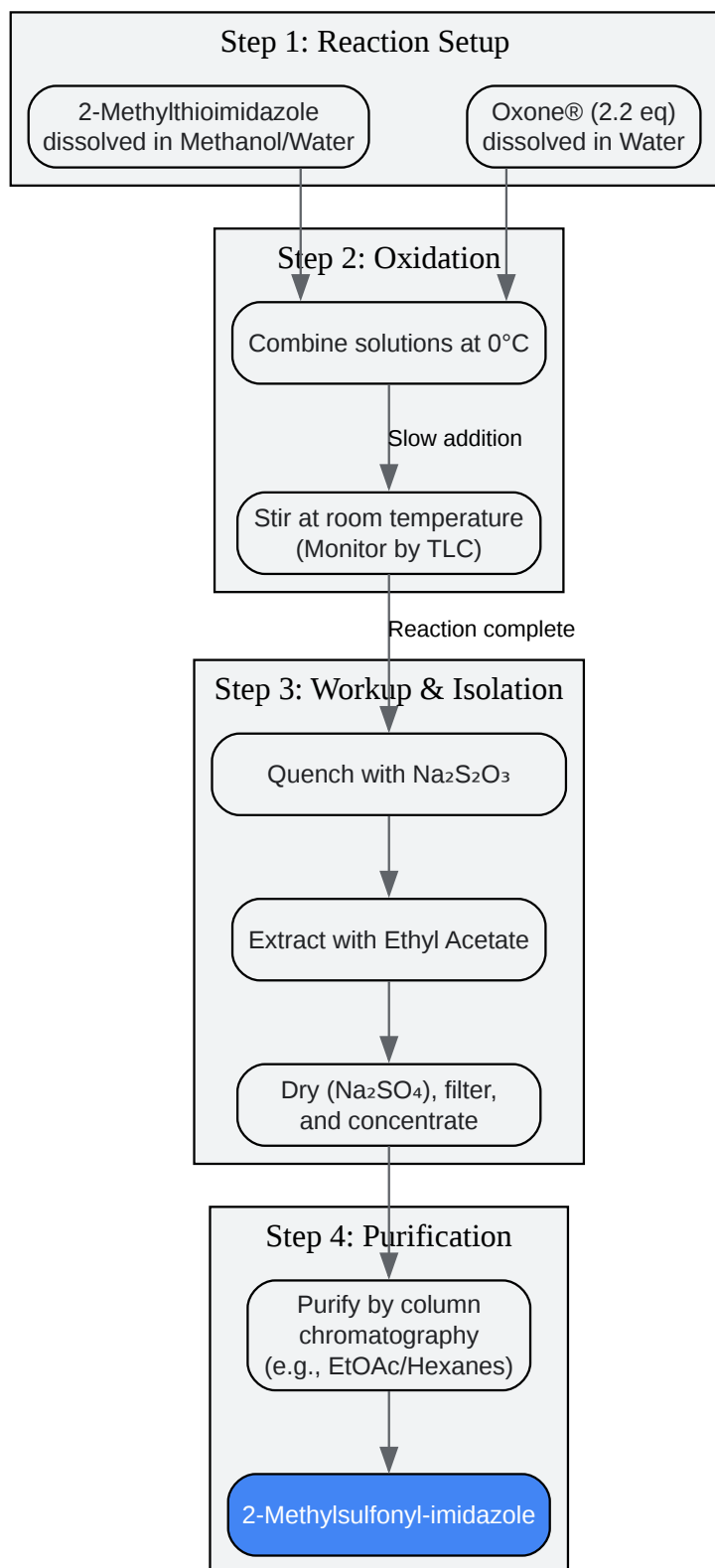
## Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of **2-Methylsulfonyl-imidazole** are foundational for any research endeavor. The most common and efficient laboratory synthesis involves the oxidation of a readily available precursor.

## Recommended Synthetic Protocol: Oxidation of 2-Methylthioimidazole

This protocol is based on well-established methods for the oxidation of sulfides to sulfones. The key is controlling the stoichiometry of the oxidant to prevent over-oxidation while ensuring complete conversion of the starting material. Oxone® (potassium peroxymonosulfate) is a preferred oxidant due to its effectiveness, ease of handling, and straightforward workup.

Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis of **2-Methylsulfonyl-imidazole**.

### Step-by-Step Methodology:

- **Dissolution:** Dissolve 1.0 equivalent of 2-methylthioimidazole in a suitable solvent mixture, such as methanol/water (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.
- **Oxidant Preparation:** In a separate flask, dissolve 2.1-2.5 equivalents of Oxone® in deionized water. **Causality Insight:** Using slightly more than two equivalents of the active oxidant (KHSO<sub>5</sub>) in Oxone® ensures the complete conversion from the sulfide, through the sulfoxide, to the desired sulfone.
- **Oxidation Reaction:** Add the Oxone® solution dropwise to the stirred solution of 2-methylthioimidazole, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) or sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>).
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). **Trustworthiness Check:** The product is polar but should be readily extractable into ethyl acetate once the inorganic salts are removed.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-Methylsulfonyl-imidazole**.

## Spectroscopic Profile

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Technique	Expected Observations
$^1\text{H}$ NMR	A sharp singlet at $\sim 3.2\text{-}3.5$ ppm corresponding to the three protons of the methylsulfonyl group ( $-\text{SO}_2\text{CH}_3$ ). Two equivalent protons on the imidazole ring appearing as a singlet or a narrow multiplet at $\sim 7.2\text{-}7.5$ ppm. A broad singlet at higher chemical shift ( $>10$ ppm) for the NH proton, which may be exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	A signal for the methyl carbon ( $-\text{SO}_2\text{CH}_3$ ) at $\sim 40\text{-}45$ ppm. A signal for the C2 carbon (the one bearing the sulfonyl group) at $\sim 145\text{-}150$ ppm. A signal for the equivalent C4 and C5 carbons of the imidazole ring at $\sim 120\text{-}125$ ppm.
FT-IR ( $\text{cm}^{-1}$ )	Characteristic strong, sharp asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically appearing around $1300\text{-}1350\text{ cm}^{-1}$ and $1120\text{-}1160\text{ cm}^{-1}$ , respectively. A broad N-H stretching band around $3100\text{-}3300\text{ cm}^{-1}$ . C=N and C=C stretching bands in the $1500\text{-}1650\text{ cm}^{-1}$ region.
Mass Spec (EI)	A clear molecular ion ( $\text{M}^+$ ) peak at $m/z = 146$ . A likely fragmentation pattern would involve the loss of the methyl group ( $-15$ ) or the entire $\text{SO}_2\text{CH}_3$ group ( $-79$ ).

## Chemical Reactivity and Stability

The reactivity of **2-Methylsulfonyl-imidazole** is dominated by the strong electron-withdrawing nature of the sulfonyl group.



## Electronic Properties of 2-Methylsulfonyl-imidazole

Resonance Effect  
Delocalization of lone pairs  
into sulfonyl group further  
reduces ring electron density.

Inductive Effect ( $\delta^-$ )  
Strong electron withdrawal  
by sulfonyl group deactivates  
the ring.

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Caption: Electronic effects of the sulfonyl group on the imidazole ring.

- **Electrophilic Aromatic Substitution:** The imidazole ring is severely deactivated towards electrophilic attack (e.g., nitration, halogenation). The electron density of the ring is significantly reduced, making reactions that typically proceed on electron-rich aromatic systems very difficult.
- **Nucleophilic Aromatic Substitution ( $S_NAr$ ):** Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C4 and C5 positions, especially if a good leaving group is present. The sulfone itself can act as a leaving group under certain strong nucleophilic conditions.
- **N-Alkylation/Acylation:** The lone pair on the non-protonated nitrogen (N3) remains available for reactions with electrophiles like alkyl halides or acyl chlorides, providing a straightforward handle for further functionalization.
- **Stability:** The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong bases, which can deprotonate the N-H, and strong reducing agents, which could potentially reduce the sulfone group. It is stable to many common oxidative conditions.

## Applications in Drug Discovery and Research

**2-Methylsulfonyl-imidazole** is not merely a synthetic building block; it possesses inherent biological activity and serves as a key pharmacophore in therapeutically relevant molecules.

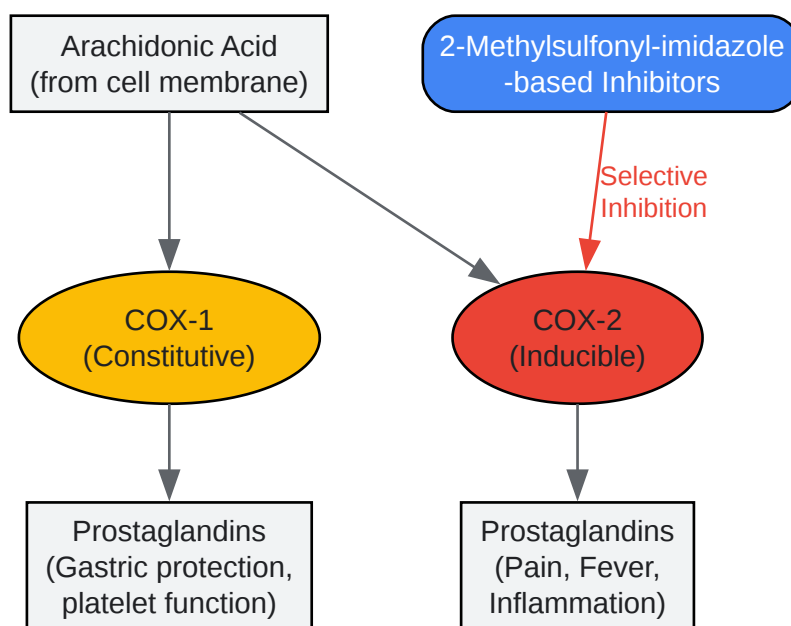
### Cytotoxicity and Radiosensitization

Research has demonstrated that **2-Methylsulfonyl-imidazole** (MSI) exhibits cytotoxic effects in Chinese hamster cell lines and acts as a radiosensitizer, enhancing the efficacy of radiation therapy in cell cultures. This activity is attributed to its role as an inhibitor of oxidative phosphorylation. By targeting key enzymes like cytochrome c oxidase and succinate dehydrogenase, MSI disrupts cellular energy production, which can be selectively detrimental to rapidly proliferating cancer cells.

### Scaffold for Selective COX-2 Inhibitors

The methylsulfonylaryl motif is a hallmark of the selective cyclooxygenase-2 (COX-2) inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and rofecoxib. The sulfonyl group is crucial for binding within a specific side pocket of the COX-2 enzyme active site. Diaryl imidazoles bearing methylsulfonyl groups have been synthesized and identified as potent and selective COX-2 inhibitors. The **2-methylsulfonyl-imidazole** core provides a rigid and well-defined orientation for the appended aryl groups to achieve this selective inhibition.

Diagram of the Cyclooxygenase (COX) Pathway



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Caption: Inhibition of the COX-2 pathway by MSI-based drugs.

## Safety and Handling

While a specific safety profile for **2-Methylsulfonyl-imidazole** is not extensively documented, data from related imidazoles should be used to guide handling procedures.

- **General Handling:** Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Toxicity:** Imidazole derivatives can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes. Harmful if swallowed.
- **Storage:** Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.

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